![molecular formula C19H27N3O B2935838 N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide CAS No. 1241216-39-6](/img/structure/B2935838.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide is a chemical compound that is commonly known as CPP-115. It is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a number of therapeutic effects.
Mechanism of Action
The mechanism of action of CPP-115 is based on its ability to inhibit N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide. This leads to increased levels of GABA in the brain, which can have a number of therapeutic effects. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
In addition to its effects on GABA levels in the brain, CPP-115 has been shown to have a number of other biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may be responsible for its effects on addiction. CPP-115 has also been shown to increase the levels of the neuropeptide galanin, which has been implicated in a number of physiological processes including pain perception and stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-115 as a research tool is its specificity for N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide. This allows for the selective modulation of GABA levels in the brain, which can be useful for investigating the role of GABA in various physiological processes. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Future Directions
There are a number of potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of cocaine addiction. Another area of interest is the use of CPP-115 as a tool for investigating the role of GABA in various physiological processes. Additionally, there may be potential applications for CPP-115 in the treatment of other neurological disorders such as anxiety and depression.
Synthesis Methods
CPP-115 can be synthesized by reacting vigabatrin with 2,2-dimethyl-1-phenylpropanol and then reacting the resulting compound with cyanocyclopropane. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Scientific Research Applications
CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in a number of animal models of neurological disorders, including epilepsy, anxiety, and addiction. CPP-115 has also been investigated for its potential use in the treatment of cocaine addiction.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-18(2,3)17(14-8-6-5-7-9-14)21-12-16(23)22-19(4,13-20)15-10-11-15/h5-9,15,17,21H,10-12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKUUUXQBFTMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

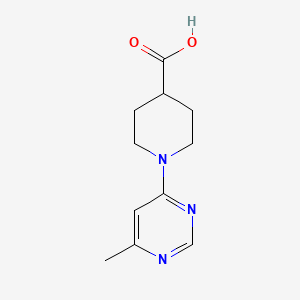
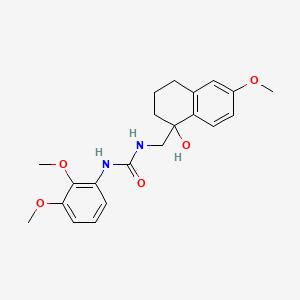
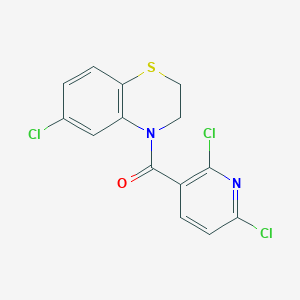
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
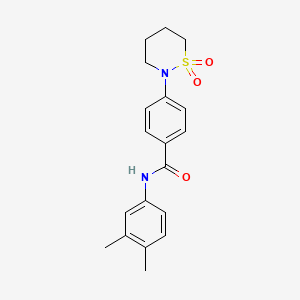
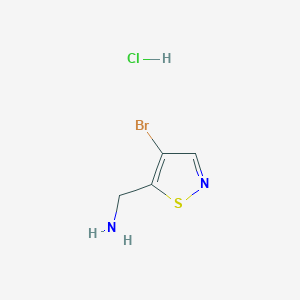
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)
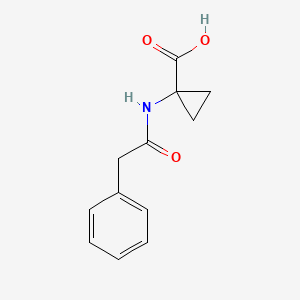
![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)
![N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]acetamide](/img/structure/B2935773.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)

